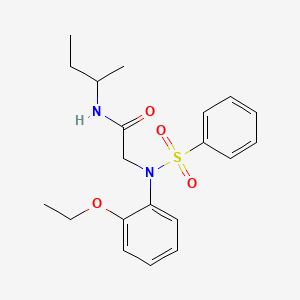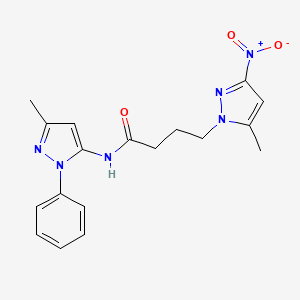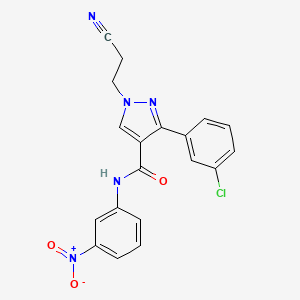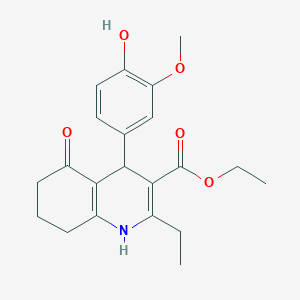
N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of physiological effects.
Mechanism of Action
N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by activating sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote smooth muscle relaxation, which leads to vasodilation and increased blood flow. Additionally, N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been shown to inhibit platelet aggregation, which makes it a potential treatment for thrombotic disorders. N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has also been shown to have anti-inflammatory effects, which make it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying the sGC signaling pathway. Additionally, N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been shown to have potent and selective sGC activation, which makes it a useful tool for studying the physiological effects of sGC activation. However, one limitation of using N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in lab experiments is that it has poor water solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of research is the development of new sGC activators with improved pharmacokinetic properties. Another area of research is the identification of new therapeutic applications for N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272, such as the treatment of thrombotic disorders or inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 and its downstream effects on various physiological processes.
Synthesis Methods
The synthesis of N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves several steps, including the reaction of 2-ethoxyaniline with sec-butylamine to form N~1~-(sec-butyl)-2-ethoxyaniline. This intermediate is then reacted with p-toluenesulfonyl chloride to form N~1~-(sec-butyl)-N~2~-(p-toluenesulfonyl)-2-ethoxyaniline. The final step involves the reaction of this intermediate with glycine ethyl ester to form N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272.
Scientific Research Applications
N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it a potential treatment for pulmonary hypertension. Additionally, N~1~-(sec-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been shown to have anti-inflammatory effects, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-16(3)21-20(23)15-22(18-13-9-10-14-19(18)26-5-2)27(24,25)17-11-7-6-8-12-17/h6-14,16H,4-5,15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBDIWVRCWYDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1OCC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)

![6-(4-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5216345.png)


![1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216356.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)
![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)

![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)